N'-(3-chloro-4-methylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2S/c1-12-6-7-16(11-17(12)22)26-20(28)19(27)24-9-8-18-13(2)25-21(29-18)14-4-3-5-15(23)10-14/h3-7,10-11H,8-9H2,1-2H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNFLCSODHKTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shownantibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. Therefore, it’s plausible that this compound may also target bacterial cells.
Mode of Action
It’s synthesized from 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. The presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond. This could potentially influence its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been used in the treatment of various conditions including hiv infections, cancer, hypertension, schizophrenia, allergies, and also bacterial and fungal infections. This suggests that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
The presence of chlorine in the compound could potentially affect its bioavailability, as chlorine can alter the electrophilicity of carbon in the c-cl bond.
Result of Action
Similar compounds have shown antibacterial activity, suggesting that this compound may also have antimicrobial effects.
Biological Activity
N'-(3-chloro-4-methylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available data regarding its structure, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C23H24ClF2N4S
- Molecular Weight : 446.97 g/mol
- SMILES Notation : Cc1ccc(cc1[Cl])NC(CN1C(CC(c2ccc(cc2)F)=Nc2cccnc12)=O)=O
Antitumor Activity
Research indicates that thiazole derivatives exhibit notable antitumor properties. The presence of the thiazole ring in this compound contributes significantly to its cytotoxic effects against various cancer cell lines.
Case Study Findings :
- A study demonstrated that thiazole compounds can induce apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity. For instance, compounds similar to this compound showed IC50 values less than that of doxorubicin in certain cancer cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 |
| Compound B | A-431 | 1.98 ± 1.22 |
| N'-(3-chloro...) | Various | < Doxorubicin |
The mechanism by which thiazole derivatives exert their biological effects often involves interaction with cellular proteins and pathways related to cell proliferation and survival. Molecular docking studies suggest that these compounds bind to specific targets within cancer cells, disrupting their function and leading to cell death.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Antimicrobial Efficacy Table :
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive | X µg/mL |
| Gram-negative | Y µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications on the thiazole ring and the phenyl groups significantly influence the biological activity of the compound. Electron-donating groups enhance activity, while electron-withdrawing groups may reduce it.
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects : Fluorine and chlorine in the target compound provide a balance of electron-withdrawing effects and metabolic stability, contrasting with methoxy or nitro groups in analogues .
- Heterocyclic Cores : Thiazole rings (target compound) vs. fused thiazolo-triazole () or tetrahydrofuran () influence steric accessibility and binding kinetics.
- Synthetic Routes : Amide formation via acyl chlorides (e.g., ) is a common method, though the target compound’s synthesis likely requires multi-step heterocyclic assembly .
Preparation Methods
Hantzsch Thiazole Formation
Reaction Scheme :
Procedure :
-
Reactants :
-
Conditions : Reflux at 80°C for 12 hours.
-
Workup : Neutralization with NaOH, extraction with dichloromethane, and silica gel chromatography.
Alternative Thiazole Synthesis Routes
Knorr Cyclization :
-
Uses α-aminoketones and phosphorus pentasulfide.
-
Lower yields (55–60%) due to side reactions.
Table 1 : Comparison of Thiazole Synthesis Methods
| Method | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Hantzsch | Thiourea, HCl | Ethanol | 80 | 68–72 |
| Knorr | P₂S₅, α-Aminoketone | Toluene | 110 | 55–60 |
Oxalamide Linker Formation
The oxalamide bridge is constructed using oxalyl chloride and amines under Schotten-Baumann conditions.
Coupling with 3-Chloro-4-Methylaniline
Reaction Scheme :
Procedure :
-
Reactants :
-
5-(2-Aminoethyl)thiazole (1.0 equiv)
-
Oxalyl chloride (2.2 equiv)
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Triethylamine (3.0 equiv) in THF.
-
-
Conditions : 0°C to room temperature, 4 hours.
-
Workup : Aqueous wash, drying, and solvent removal.
Intermediate Yield : 75–80%.
Final Coupling with 3-Chloro-4-Methylphenylamine
Reaction Scheme :
Procedure :
-
Reactants :
-
Conditions : Room temperature, 12 hours.
-
Workup : Column chromatography (SiO₂, 3:7 EtOAc/Hexane).
Table 2 : Optimization of Coupling Reactions
Critical Analysis of Methodologies
Yield Limitations
Scalability Challenges
-
Thiazole Purification : Silica gel chromatography becomes impractical at >100 g scale; crystallization optimization is needed.
-
Oxalyl Chloride Handling : Requires strict moisture control to avoid hydrolysis.
Q & A
Q. How do crystallographic studies inform the design of co-crystals or salts to enhance solubility?
- Methodological Answer :
- Co-crystal screening : High-throughput slurry experiments with co-formers (e.g., succinic acid) improve aqueous solubility by 5× .
- Salt formation : Hydrochloride salts (confirmed via PXRD) enhance stability without altering bioactivity .
Q. Table 1: Structural Analogs and Comparative Bioactivity
| Analog Structure | Modification Site | Key Activity Change | Reference |
|---|---|---|---|
| 3-F-phenyl → 4-Cl-phenyl | Aromatic ring | IC ↓ 1.5× | |
| Ethylenediamine → propylenediamine | Backbone flexibility | Improved binding kinetics | |
| Thiazole → oxazole | Heterocycle | Loss of activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
